ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps often include the formation of the pyrido[3,4-d]pyrimidine core, followed by functionalization to introduce the desired substituents. Common synthetic methods may involve cyclization reactions, nucleophilic substitutions, and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate can be compared with similar compounds such as:
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a similar fluorophenyl group but different core structure and biological activity.
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-oxo-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O4/c1-5-36-27(35)31-11-10-21-22(14-31)29-25(19-6-8-20(28)9-7-19)32(26(21)34)15-23(33)30-24-17(3)12-16(2)13-18(24)4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKMNWUMNODPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)N=C(N(C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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